molecular formula C10H8ClNO2S B3083458 (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one CAS No. 1142199-70-9

(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B3083458
CAS No.: 1142199-70-9
M. Wt: 241.69 g/mol
InChI Key: KMPJAKPLLMZBNW-QPJJXVBHSA-N
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Description

The compound (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a heterocyclic oxazole derivative featuring a chloromethyl group at position 3 and a 3-methylthiophen-2-yl substituent at position 2. Its structure is characterized by an α,β-unsaturated ketone system in the oxazolone ring, which confers reactivity toward nucleophilic additions and cycloadditions .

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-6-2-3-15-9(6)4-7-8(5-11)12-14-10(7)13/h2-4H,5H2,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPJAKPLLMZBNW-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure, characterized by a chloromethyl group and an oxazol-5-one ring, making it an interesting candidate for medicinal chemistry and biological research.

PropertyValue
Molecular Formula C10H8ClNO2S
Molar Mass 241.69 g/mol
CAS Number 1142199-93-6
Chemical Structure Chemical Structure

The biological activity of (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one may involve several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways.
  • Cellular Disruption : The compound could disrupt essential cellular processes such as DNA replication or protein synthesis.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that oxazolones, including this compound, possess antimicrobial properties. The presence of the chloromethyl group enhances its interaction with microbial targets, potentially leading to effective inhibition of microbial growth.

Anticancer Properties

Research into similar compounds has highlighted their potential as anticancer agents. For instance, derivatives of oxazolones have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others .

Analgesic Effects

Preliminary studies suggest potential analgesic activity in related compounds. For example, compounds structurally similar to (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one have demonstrated efficacy in pain models .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several oxazolone derivatives, showing that compounds with halogen substitutions exhibited enhanced activity against bacterial strains .
  • Cytotoxicity Testing : In vitro tests on MCF-7 cells revealed that oxazolone derivatives could significantly inhibit cell proliferation, suggesting a pathway for further development as anticancer agents .
  • Analgesic Activity Assessment : Compounds similar to (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one were tested using the writhing test and hot plate test in mice, indicating potential analgesic properties without significant toxicity .

Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
(4E)-3-(bromomethyl)...Bromomethyl oxazolone derivativeModerate antimicrobial activity
(4E)-3-(methyl)...Methyl-substituted oxazoloneReduced cytotoxicity

The presence of the chloromethyl group in (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one sets it apart from its analogs by enhancing its reactivity and biological interactions.

Scientific Research Applications

Chemistry

In the field of chemistry, (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one serves as a valuable building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can lead to the formation of various derivatives.

Biology

The compound's potential biological activity makes it a candidate for drug discovery and development. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. Researchers are investigating its mechanism of action, focusing on how it interacts with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one is being explored for its therapeutic effects. Investigations are underway to assess its efficacy in treating conditions such as cancer and inflammatory diseases. The compound's ability to modulate specific signaling pathways could lead to novel treatment strategies.

Industry

The unique chemical properties of this compound make it suitable for applications in materials science. It may be used in the development of new polymers and coatings due to its stability and reactivity. Additionally, its incorporation into composite materials could enhance their mechanical properties.

Case Studies

Several case studies have highlighted the applications of (4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Research indicated that the compound showed promising antimicrobial activity against both gram-positive and gram-negative bacteria, supporting further exploration for pharmaceutical applications.
  • Material Science Innovations : In industrial applications, formulations containing this compound were tested for their effectiveness as coatings with enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Key Substituents Notable Features References
(4E)-3-(Chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one C₁₀H₈ClNO₂S 3-methylthiophen-2-yl, chloromethyl Electron-rich thiophene enhances π-π stacking; chloromethyl aids alkylation.
(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)-1,2-oxazol-5(4H)-one C₁₃H₁₂ClNO₄ 2,5-dimethoxyphenyl Methoxy groups increase polarity, reducing lipophilicity vs. thiophene analogs.
(4E)-4-(3-Thienylmethylene)-3-(chloromethyl)-1,2-oxazol-5(4H)-one C₉H₆ClNO₂S 3-thienyl Unsubstituted thiophene may lower steric hindrance for target binding.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione C₁₅H₁₀Cl₂N₄S 2-chlorobenzylidene, triazole-thione Triazole-thione core enables hydrogen bonding; dual Cl substituents enhance stability.
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-TMP)-4H-triazol-4-amine C₂₅H₂₅ClN₄O₃S 3,4,5-trimethoxyphenyl, benzylsulfanyl Trimethoxyphenyl enhances anticancer activity; sulfanyl group aids solubility.

Key Observations :

  • Substituent Impact : The 3-methylthiophen-2-yl group in the target compound provides a balance of lipophilicity and π-electron density, which may improve membrane permeability compared to dimethoxyphenyl analogs .
  • Reactivity : The chloromethyl group facilitates nucleophilic substitutions, a feature shared with triazole-thione derivatives but absent in methoxy-substituted oxazolones .
  • Hydrogen Bonding : Triazole derivatives (e.g., ) exhibit N–H···S and O–H···S interactions, enabling robust crystal packing. In contrast, oxazolones rely on weaker van der Waals forces unless functionalized with hydrogen-bonding groups .

Comparison of Yields and Conditions :

  • Dimethoxy Analogs : Require longer reaction times (6–8 hours) due to steric hindrance from methoxy groups, yielding ~70% .
  • Thiophene Analogs : Higher yields (85–90%) are reported for 3-thienyl derivatives, attributed to the thiophene’s electron-donating effects accelerating condensation .

Crystallographic and Physicochemical Properties

The 3-methylthiophene substituent likely induces closer molecular packing than bulkier trimethoxyphenyl groups .

Selected Properties :

Property Target Compound Dimethoxy Analog Triazole-Thione
Molar Mass (g/mol) 241.69 281.69 357.24
Melting Point Not reported 160–162°C 178–180°C
Hydrogen Bonds Weak C–H···O interactions O–H···O (graph set S(6)) N–H···S, O–H···S (R₂²(8))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one
Reactant of Route 2
(4E)-3-(chloromethyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,2-oxazol-5(4H)-one

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